molecular formula C14H18N2O4 B13501015 tert-Butyl 8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B13501015
M. Wt: 278.30 g/mol
InChI Key: IJXVJZQRNLOUCI-UHFFFAOYSA-N
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Description

tert-Butyl 8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate: is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the nitration of a quinoline precursor followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitroquinoline is then subjected to esterification with tert-butyl alcohol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer. Researchers are investigating its mechanism of action and efficacy in preclinical studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of tert-Butyl 8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets in cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and exerting its biological activity.

Comparison with Similar Compounds

    8-Nitroquinoline: A simpler analog with similar nitro functionality but lacking the tert-butyl ester group.

    3,4-Dihydroquinoline-1-carboxylate: A related compound without the nitro group, used in different chemical contexts.

    tert-Butyl 8-amino-3,4-dihydroquinoline-1(2H)-carboxylate: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness: tert-Butyl 8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate stands out due to its combination of a nitro group and a tert-butyl ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

tert-butyl 8-nitro-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-9-5-7-10-6-4-8-11(12(10)15)16(18)19/h4,6,8H,5,7,9H2,1-3H3

InChI Key

IJXVJZQRNLOUCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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